4-[(Decyloxy)methylidene]cyclohex-1-ene
Description
4-[(Decyloxy)methylidene]cyclohex-1-ene is a cyclohexene derivative featuring a decyloxy-methylidene substituent at the 4-position of the cyclohexene ring. The decyloxy group (a 10-carbon alkoxy chain) introduces significant hydrophobicity and may influence electronic properties, solubility, and thermal stability compared to shorter-chain or aromatic substituents . Cyclohexene derivatives with functionalized substituents are often explored for pharmaceutical, catalytic, or liquid crystal applications, as seen in compounds with methoxyphenyl, styryl, or alkylidene groups .
Properties
CAS No. |
80336-13-6 |
|---|---|
Molecular Formula |
C17H30O |
Molecular Weight |
250.4 g/mol |
IUPAC Name |
4-(decoxymethylidene)cyclohexene |
InChI |
InChI=1S/C17H30O/c1-2-3-4-5-6-7-8-12-15-18-16-17-13-10-9-11-14-17/h9-10,16H,2-8,11-15H2,1H3 |
InChI Key |
IYYRTCHYQBLRBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC=C1CCC=CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Decyloxy)methylidene]cyclohex-1-ene typically involves the reaction of cyclohexene with decyl alcohol in the presence of a suitable catalyst. One common method is the acid-catalyzed dehydration of cyclohexanol to form cyclohexene, followed by the reaction with decyl alcohol under basic conditions to introduce the decyloxy group.
Industrial Production Methods: Industrial production of this compound may involve large-scale dehydration of cyclohexanol using sulfuric acid as a catalyst, followed by the reaction with decyl alcohol in the presence of a base such as sodium hydroxide. The reaction mixture is then purified through distillation and recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-[(Decyloxy)methylidene]cyclohex-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the cyclohexene ring to a single bond, forming cyclohexane derivatives.
Substitution: The decyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Hydrogenation reactions using hydrogen gas (H_2) and a palladium catalyst (Pd/C) are typical.
Substitution: Nucleophiles such as halides (e.g., NaBr) can be used under basic conditions.
Major Products:
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Formation of decyloxycyclohexane.
Substitution: Formation of halogenated cyclohexene derivatives.
Scientific Research Applications
4-[(Decyloxy)methylidene]cyclohex-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and lubricants.
Mechanism of Action
The mechanism of action of 4-[(Decyloxy)methylidene]cyclohex-1-ene involves its interaction with molecular targets such as enzymes and receptors. The decyloxy group can enhance the compound’s lipophilicity, facilitating its incorporation into lipid membranes and interaction with membrane-bound proteins. The cyclohexene ring can undergo conformational changes, influencing the compound’s binding affinity and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The decyloxy-methylidene group distinguishes 4-[(Decyloxy)methylidene]cyclohex-1-ene from other cyclohexene derivatives. Below is a comparative analysis of key compounds:
Electronic and Thermodynamic Properties
- The decyloxy group in this compound likely exerts electronic effects similar to dodecyloxy substituents, as both have minimal impact on redox potentials in coordination complexes .
- Difluoromethylidene substituents (e.g., in 4-(difluoromethylidene)cyclohexan-1-one) introduce strong electron-withdrawing effects, contrasting with the electron-donating nature of alkyl or alkoxy groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
